![molecular formula C12H20F2N2O2 B2363289 Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate CAS No. 2385017-21-8](/img/structure/B2363289.png)

Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

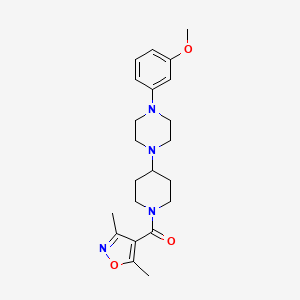

“Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate” is a complex organic compound. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The spirocyclic system in this compound consists of a seven-membered diaza (two nitrogen atoms) ring and a four-membered ring . The compound also contains a difluoromethyl group and a tert-butyl ester group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its spirocyclic system, which may impart unique chemical properties . The presence of nitrogen atoms in the ring system also suggests that it may act as a base or nucleophile in chemical reactions . The difluoromethyl group is electron-withdrawing, which could impact the reactivity of the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and the spirocyclic system . The diazaspiro ring could potentially participate in ring-opening reactions . The difluoromethyl group might undergo reactions typical of halogenated compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the difluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications

Synthesis and Molecular Structures

Synthesis Techniques

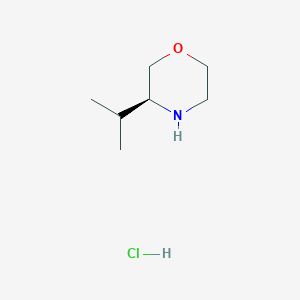

Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate can be synthesized through methods like intramolecular lactonization. It's characterized using NMR spectroscopy and mass spectrometry, with detailed molecular structures determined via X-ray diffraction analysis (Moriguchi et al., 2014).

Molecular Configuration

The compound exhibits specific molecular configurations, such as bicyclo[2.2.2]octane structures including lactone and piperidine groups. This detailed understanding of its molecular structure is crucial for its applications in various fields of research (Moriguchi et al., 2014).

Chemical Properties and Reactions

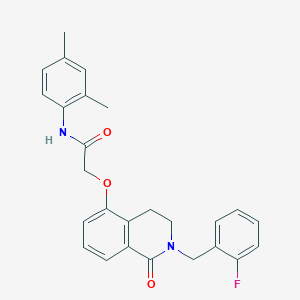

Reactivity in Chemical Reactions

The compound has been used in reactions like the Schmidt reaction, which forms saturated fused heterocyclic systems. This illustrates its potential as a versatile reactant in synthetic chemistry (Moskalenko & Boev, 2014).

Structural Analysis

Crystallographic studies have been conducted to analyze the geometry changes in similar compounds, indicating the utility of tert-butyl diazaspiro octane derivatives in understanding molecular behavior and interactions (Nelsen et al., 2005).

Application in Synthesis of Medicinally Relevant Compounds

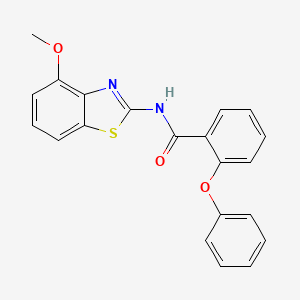

Medicinal Chemistry

The compound has been used as a building block in the synthesis of medicinally relevant compounds, demonstrating its importance in the development of new pharmaceuticals and therapeutic agents (Gomi et al., 2012).

Pharmacological Research

The compound's role in the synthesis of complex molecules for pharmacological research highlights its significance in drug discovery and development processes (Garrido et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-12(7-16)5-15-4-8(12)9(13)14/h8-9,15H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGWWFMOLAGFJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CNCC2C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzamide](/img/structure/B2363211.png)

![S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2363212.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)

![2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363215.png)

![6,6-Dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-azaspiro[3.3]heptane](/img/structure/B2363229.png)